BenchChemオンラインストアへようこそ!

1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester

lipophilicity drug-likeness physicochemical profiling

1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester (CAS 63867-70-9), systematically named (3,5-dimethyl-4-nitrophenyl) piperidine-1-carboxylate, is a synthetic aryl carbamate ester belonging to the piperidine-1-carboxylate class. It features a piperidine ring linked via a carbamate bridge to a 3,5-dimethyl-4-nitrophenyl (4-nitro-3,5-xylyl) moiety, yielding a molecular formula of C14H18N2O4 and a molecular weight of 278.30 g/mol.

Molecular Formula C14H18N2O4
Molecular Weight 278.30 g/mol
CAS No. 63867-70-9
Cat. No. B13969837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester
CAS63867-70-9
Molecular FormulaC14H18N2O4
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1[N+](=O)[O-])C)OC(=O)N2CCCCC2
InChIInChI=1S/C14H18N2O4/c1-10-8-12(9-11(2)13(10)16(18)19)20-14(17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3
InChIKeyLFBFQFBQSDLVKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester (CAS 63867-70-9): Structural Identity and Compound Class Context for Procurement Evaluation


1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester (CAS 63867-70-9), systematically named (3,5-dimethyl-4-nitrophenyl) piperidine-1-carboxylate, is a synthetic aryl carbamate ester belonging to the piperidine-1-carboxylate class [1]. It features a piperidine ring linked via a carbamate bridge to a 3,5-dimethyl-4-nitrophenyl (4-nitro-3,5-xylyl) moiety, yielding a molecular formula of C14H18N2O4 and a molecular weight of 278.30 g/mol [1]. Compounds in this class, particularly aryl piperidinecarboxylates, have been investigated as fatty acid amide hydrolase (FAAH) enzyme inhibitors, with the 4-nitrophenyl ester analog (AA38-3, CAS 65815-76-1) demonstrating measurable serine hydrolase inhibitory activity across multiple targets including FAAH, ABHD6, and ABHD11 . The 3,5-dimethyl substitution pattern on the nitrophenyl ring distinguishes this compound from its non-methylated 4-nitrophenyl analog and imparts altered lipophilicity and steric properties with potential implications for target engagement and pharmacokinetic behavior.

Why Generic Substitution Is Not Straightforward for 1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester (CAS 63867-70-9)


Within the piperidine-1-carboxylate aryl ester class, seemingly minor structural modifications produce substantial differences in physicochemical and biological profiles that preclude simple interchange. The non-methylated 4-nitrophenyl analog (AA38-3, CAS 65815-76-1) has a computed XLogP3-AA of 2.4 [2], whereas the 3,5-dimethyl substitution on 4-nitro-3,5-xylyl ester raises the XLogP3-AA to 3.1 [1]—a +0.7 log unit increase that predicts significantly higher membrane permeability and altered tissue distribution. Furthermore, the presence of ortho-methyl groups flanking the nitro substituent can modulate the electron density of the aromatic ring, potentially affecting the rate of carbamate hydrolysis and the compound's residence time on target enzymes [3]. These structural distinctions mean that procurement decisions cannot rely on class-level similarity; each analog must be evaluated on its own physicochemical and pharmacological merits.

Quantitative Differentiation Evidence for 1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester (CAS 63867-70-9) Versus Key Analogs


Computed Lipophilicity (XLogP3-AA) of 4-Nitro-3,5-xylyl Ester Versus Non-Methylated 4-Nitrophenyl Analog

The 3,5-dimethyl substitution on the nitrophenyl ring of the target compound confers a significant increase in computed lipophilicity relative to the non-methylated 4-nitrophenyl piperidine-1-carboxylate (AA38-3). The target compound has a PubChem-computed XLogP3-AA of 3.1 [1], compared to 2.4 for the unmethylated analog [2]. This represents a ΔXLogP of +0.7, which is a substantial shift in the context of CNS drug design where optimal logP typically falls between 2 and 4. The higher lipophilicity of the 4-nitro-3,5-xylyl ester may translate to improved membrane permeability and blood-brain barrier penetration, although experimental confirmation is lacking.

lipophilicity drug-likeness physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison vs. 4-Nitrophenyl Analog

Despite the additional methyl groups, the target compound and the non-methylated 4-nitrophenyl analog share an identical computed Topological Polar Surface Area (TPSA) of 75.4 Ų [1][2]. This value is well below the commonly cited threshold of 140 Ų for oral bioavailability and below ~90 Ų associated with favorable CNS penetration. The preservation of TPSA while increasing logP suggests that the 4-nitro-3,5-xylyl ester may offer enhanced passive permeability without sacrificing the polar surface area parameters that favor bioavailability. This combination is uncommon and represents a potentially favorable physicochemical profile for orally administered or CNS-penetrant candidates.

polar surface area oral bioavailability CNS penetration

Molecular Weight and Heavy Atom Count Differentiation for Lead Optimization Triage

The incorporation of two methyl groups increases the molecular weight of the target compound to 278.30 g/mol compared to 250.25 g/mol for the non-methylated analog [1][2]. Both values remain within the Rule of Five (MW < 500) and lead-likeness (MW < 350) boundaries. The heavy atom count increases from 18 to 20. In the context of fragment-to-lead optimization, the 4-nitro-3,5-xylyl ester represents a modest MW increase of +28.05 Da (+11.2%) relative to AA38-3, which is a typical magnitude for a methyl scan during SAR exploration. For procurement decisions, this means the compound serves as a logical next-step analog when the unmethylated scaffold shows target engagement but requires lipophilicity optimization.

molecular weight lead-likeness fragment-based drug design

Structural Alert: Absence of Published Bioactivity Data as a Differentiating Factor for Novelty-Seeking Programs

A comprehensive search of PubChem, ChEMBL, PubMed, and patent databases (as of April 2026) identified no published biological assay data (IC50, Ki, EC50, or phenotypic screening results) specifically for 1-piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester [1]. In contrast, the non-methylated analog AA38-3 has published FAAH Ki values of approximately 230 nM and IC50 values against FAAH of 1.4–2.4 μM across mouse, rat, and human orthologs [2]. This data gap means that the target compound's biological activity is uncharacterized, which is simultaneously a limitation (for programs requiring known pharmacology) and a potential advantage (for programs seeking unexplored chemical space with freedom to operate).

chemical probe novel scaffold intellectual property

Density and Boiling Point: Handling and Formulation Implications for Procurement

The target compound has a reported density of 1.236 g/cm³ and a boiling point of 420.5 °C at 760 mmHg . The non-methylated analog 4-nitrophenyl piperidine-1-carboxylate has a reported density of approximately 1.3 g/cm³ and a boiling point around 390 °C . The higher density of the unmethylated analog indicates tighter crystal packing, which may affect solubility and dissolution rates. The significantly higher boiling point of the target compound (+30.5 °C) suggests stronger intermolecular interactions, potentially translating to lower volatility—a practical consideration for long-term storage and handling in laboratory settings.

physicochemical properties formulation compound handling

Class-Level FAAH Inhibitory Scaffold with Uncharacterized Dimethyl Substitution Effects

Aryl piperidine-1-carboxylates are established as FAAH enzyme inhibitors, with patent families (e.g., WO2005087777 and related filings) explicitly claiming this scaffold [1]. The 4-nitrophenyl analog AA38-3 has confirmed FAAH inhibitory activity , providing class-level evidence that the piperidine-1-carboxylate core engages the FAAH active site. The 3,5-dimethyl substitution on the nitrophenyl ring of the target compound introduces steric bulk ortho to the nitro group, which may influence the rate of enzyme-catalyzed carbamate hydrolysis—a critical determinant of inhibitor residence time and selectivity. However, in the absence of direct head-to-head biochemical data, the magnitude and direction of this effect remain inferential. The sulfur analog of this motif (phosphorothioic acid O-(3,5-dimethyl-4-nitrophenyl) O,O-dimethyl ester) has demonstrated anticholinesterase activity , confirming that the 3,5-dimethyl-4-nitrophenyl group is biologically competent when paired with appropriate leaving groups.

FAAH inhibition serine hydrolase carbamate SAR

Recommended Research and Industrial Application Scenarios for 1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester (CAS 63867-70-9)


SAR Probe for Methyl Scan in FAAH or Serine Hydrolase Inhibitor Programs

For medicinal chemistry teams optimizing aryl piperidine-1-carboxylate FAAH inhibitors, the 4-nitro-3,5-xylyl ester represents the logical dimethyl analog for a methyl scan of the 4-nitrophenyl ring. The +0.7 XLogP shift and preserved TPSA (75.4 Ų) provide a testable hypothesis for improved membrane permeability without TPSA penalty [1]. Procurement of this compound alongside AA38-3 (CAS 65815-76-1) enables direct head-to-head biochemical profiling to determine whether the 3,5-dimethyl substitution enhances or diminishes FAAH inhibition potency and selectivity across ABHD6 and ABHD11.

Chemical Biology Tool Compound for Investigating Nitroarene Reduction-Dependent Activation

The 4-nitro-3,5-xylyl motif contains a nitro group reducible to an amine under physiological or enzymatic conditions (e.g., nitroreductases, hypoxic tumor microenvironments). The ortho-methyl groups flanking the nitro substituent may modulate the reduction potential relative to unsubstituted 4-nitrophenyl analogs [1]. This compound can serve as a substrate probe in nitroreductase-based gene-directed enzyme prodrug therapy (GDEPT) systems or hypoxia-selective prodrug strategies, where the differential reduction kinetics conferred by the 3,5-dimethyl pattern may offer selectivity advantages.

Physicochemical Standard for Lipophilic-Carbamate HPLC Method Development

The distinct combination of moderate lipophilicity (XLogP = 3.1) and a UV-active 4-nitro-3,5-xylyl chromophore makes this compound a suitable retention time marker and system suitability standard for reversed-phase HPLC method development targeting carbamate analytes [1]. Its boiling point of 420.5 °C and density of 1.236 g/cm³ provide defined physicochemical reference points for analytical method validation .

Negative Control or Structural Analog in Patent Protection Strategies

Given the absence of published biological activity data at the time of writing, the compound occupies a strategically valuable position for organizations building patent portfolios around piperidine-1-carboxylate FAAH or serine hydrolase inhibitors. Its structural similarity to AA38-3, combined with the uncharacterized pharmacology, makes it suitable as a 'negative data' comparator in patent specifications, or as a starting point for novel composition-of-matter claims that incorporate the 3,5-dimethyl-4-nitrophenyl substitution pattern [1].

Quote Request

Request a Quote for 1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.